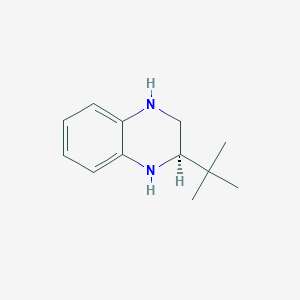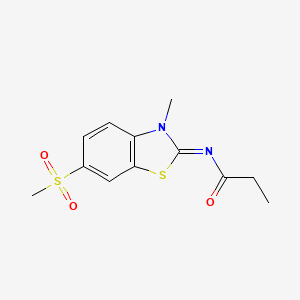
(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline is a derivative of the quinoxaline family, which is a class of heterocyclic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline suggests that it may possess unique properties due to the presence of the tert-butyl group and the tetrahydroquinoxaline core.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been reported using a modified Pictet-Spengler reaction. This reaction achieved a high yield of 95% with minimal racemization, and the enantiomeric excess was further improved to 99.4% through recrystallization . Although this synthesis is not for the exact compound , the methodologies and principles applied could potentially be adapted for the synthesis of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline.
Molecular Structure Analysis
The molecular structure of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline would likely exhibit stereoisomerism due to the presence of the chiral center at the 2-position. The tert-butyl group is a bulky substituent that can influence the compound's reactivity and interaction with biological targets. The tetrahydroquinoxaline core is a saturated version of the quinoxaline system, which may affect its electronic properties and stability.
Chemical Reactions Analysis
While the specific chemical reactions of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline are not detailed in the provided papers, related research indicates that tert-butyl groups can participate in various chemical transformations. For example, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This suggests that the tert-butyl group in the compound of interest may also facilitate or undergo similar reactions.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Fluorescence-based Detection of Nitroaromatics
- A derivative of 1,2,3,4-tetrahydroquinoxaline has been synthesized combining baicalein and 1,2-diphenylethylenediamine moieties, demonstrating good photoluminescent properties and the ability to detect trace amounts of nitroaromatic compounds such as nitrobenzene, 2-nitrotoluene, and 3-nitrotoluene (Fu et al., 2018).
Synthesis of Quinoxalines
- Research has been conducted on the synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, highlighting a convenient liquid- and solid-phase synthesis process for these compounds. This synthesis method is significant for producing various quinoxaline derivatives (Attanasi et al., 2001).
Cancer-Protective Enzymes Induction
- Studies have investigated the induction of cancer-protective enzymes in mice by tert-butyl-4-hydroxyanisole and related substituted phenols. This research is crucial for understanding the potential anticarcinogenic effects of these compounds (De Long et al., 1985).
Ecofriendly Ester Sources in Synthesis
- Quinoxaline-3-carbonyl compounds have been prepared through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, presenting an efficient and eco-friendly approach to synthesize these compounds. This method is important for the preparation of bioactive natural products and synthetic drugs (Xie et al., 2019).
Synthesis and Study of Tetra-tert-butyltetraoxa[8]circulene
- The synthesis of a tetraoxa[8]circulene with tert-butyl substituents has been achieved. This research provides insights into the synthesis and aggregation behavior of such circulenes, which are of interest in the field of organic chemistry and materials science (Brock‐Nannestad et al., 2011).
Synthesis of Quinoxaline Derivatives and Their ESR Studies
- Research has been conducted on the synthesis of quinoxaline derivatives, particularly focusing on their electron spin resonance (ESR) spectroscopy studies. This research is significant for understanding the redox reactivity and properties of these compounds (Efimova et al., 2008).
Wirkmechanismus
Target of Action
It is known that similar compounds like ketamine and its metabolite (2r,6r)-hnk interact with nmda receptors on gabaergic interneurons .
Mode of Action
Based on the information about related compounds, it can be inferred that by antagonizing nmda receptors, these compounds disinhibit afferents to glutamatergic principal neurons and increase extracellular glutamate levels . They also seem to reduce rapid glutamate release at some synapses .
Biochemical Pathways
Related compounds like ketamine and (2r,6r)-hnk have been shown to reduce glutamate release in a manner which could be blocked by ampa receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts ketamine’s effect on glutamate release and presynaptic activity .
Result of Action
Related compounds like ketamine and (2r,6r)-hnk have been shown to reduce glutamate release, which may contribute to their rapid antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include diet, physical activity, exposure to pollutants, sleep patterns, stress levels, and socioeconomic status . These factors can interact with genetic components to influence the risk of developing diseases like type 2 diabetes . .
Eigenschaften
IUPAC Name |
(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXALAYOFOAIYCZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CNC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)


![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)


